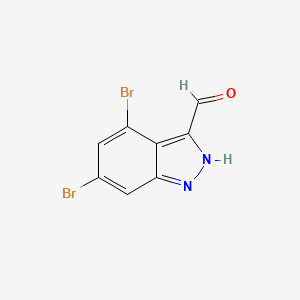

4,6-Dibromo-1H-indazole-3-carboxaldehyde

Description

Significance of Indazole Scaffolds in Heterocyclic Chemistry

Indazole, a bicyclic aromatic heterocycle composed of a fused benzene (B151609) and pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. pnrjournal.com This distinction is due to its structural motif appearing in a multitude of compounds with a broad spectrum of pharmacological activities. nih.gov The unique arrangement of its two nitrogen atoms allows for strong hydrogen bond donor and acceptor interactions, making it an effective bioisostere for other aromatic systems like indole (B1671886). nih.govrsc.org

The therapeutic relevance of the indazole core is evidenced by its presence in several FDA-approved drugs. Notable examples include:

Pazopanib and Axitinib: Tyrosine kinase inhibitors used in cancer therapy. pnrjournal.comnih.gov

Niraparib: A poly(ADP-ribose) polymerase (PARP) inhibitor for treating certain types of cancer. nih.gov

Granisetron: A 5-HT3 receptor antagonist used as an antiemetic to manage nausea and vomiting caused by chemotherapy. pnrjournal.com

The versatility and proven biological importance of the indazole framework drive ongoing research into the synthesis and functionalization of its derivatives. pnrjournal.comnih.gov

Role of Halogenated Indazoles as Versatile Synthetic Intermediates

The introduction of halogen atoms, particularly bromine, onto the indazole ring dramatically enhances its utility as a synthetic intermediate. nih.gov Halogenated aromatic compounds are crucial building blocks in organic synthesis, primarily because the halogen atoms serve as versatile "synthetic handles" for a wide array of chemical transformations. nih.gov

Bromo-substituted indazoles are particularly valuable as precursors in transition metal-catalyzed cross-coupling reactions. nih.gov Techniques such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions allow for the regioselective formation of new carbon-carbon and carbon-heteroatom bonds at the positions of bromination. nih.gov This capability enables chemists to systematically modify the indazole core, attaching various aryl, alkyl, or other functional groups to build molecular complexity and generate libraries of compounds for biological screening. nih.gov The presence of multiple halogen atoms, as in poly-halogenated indazoles, offers the potential for sequential and site-selective functionalization, providing a pathway to complex and diverse molecular architectures. nih.govresearchgate.net

Overview of Research Trajectories for Formylated Indazole Systems

The formyl group (an aldehyde) at the C3 position of the indazole ring is another key feature that renders these systems highly valuable in synthetic chemistry. 1H-Indazole-3-carboxaldehydes are widely regarded as pivotal intermediates for the synthesis of a diverse range of 3-substituted indazole derivatives. nih.govrsc.orgrsc.org The aldehyde functionality is a hub for chemical reactivity, susceptible to a variety of transformations:

Carbon-Carbon Bond Formation: The aldehyde can participate in reactions like the Wittig and Knoevenagel condensations to form alkenes. nih.govrsc.org

Heterocycle Synthesis: It serves as a precursor for constructing new heterocyclic rings (e.g., oxazoles, thiazoles, benzimidazoles) through cyclization reactions with appropriate reagents. nih.govrsc.org

Reduction and Amination: The formyl group can be easily reduced to a primary alcohol or converted into an amine via reductive amination, providing access to different classes of compounds. rsc.org

Notably, the direct formylation of the indazole C3 position via methods like the Vilsmeier-Haack reaction is generally ineffective. nih.gov This has led to the development of alternative synthetic routes, such as the nitrosation of indoles, to produce these valuable indazole-3-carboxaldehyde building blocks. nih.govresearchgate.net

Contextualizing 4,6-Dibromo-1H-indazole-3-carboxaldehyde within Indazole Chemistry

The compound this compound is a powerful exemplar of a multifunctional synthetic intermediate. It synergistically combines the advantageous features of its constituent parts:

The Indazole Core: Provides the foundational biologically relevant scaffold.

Two Bromine Substituents: The bromine atoms at the C4 and C6 positions offer two distinct sites for subsequent elaboration, primarily through metal-catalyzed cross-coupling reactions. This allows for the programmed introduction of two different substituents, facilitating the creation of highly decorated and complex target molecules.

The C3-Formyl Group: Acts as a third, orthogonally reactive site for a wide range of chemical modifications, including chain extension, cyclization, and functional group interconversion.

This trifunctional nature makes this compound an exceptionally valuable building block for constructing libraries of diverse indazole derivatives in the pursuit of new drug candidates and other functional materials. Its structure allows chemists to explore chemical space in three different directions from a single, well-defined starting material.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H4Br2N2O |

| Molecular Weight | 303.94 g/mol |

| IUPAC Name | 4,6-dibromo-1H-indazole-3-carbaldehyde |

| Appearance | Solid (predicted) |

| Solubility | Soluble in organic solvents like DMSO, DMF |

Structure

3D Structure

Properties

IUPAC Name |

4,6-dibromo-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2N2O/c9-4-1-5(10)8-6(2-4)11-12-7(8)3-13/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMTFHDJTXYJYKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)C=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646147 | |

| Record name | 4,6-Dibromo-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-57-0 | |

| Record name | 4,6-Dibromo-1H-indazole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885518-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dibromo-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Reaction Mechanisms and Reactivity Profiles of 4,6 Dibromo 1h Indazole 3 Carboxaldehyde and Its Analogs

Electrophilic and Nucleophilic Reactivity of the Carboxaldehyde Group

The carboxaldehyde group at the C3 position is a versatile functional handle, primarily exhibiting electrophilic character, which allows for a wide array of chemical transformations. This group is a key intermediate for the synthesis of more complex, polyfunctionalized 3-substituted indazoles. nih.govrsc.orgrsc.org

The aldehyde's carbonyl carbon is electrophilic and susceptible to attack by various nucleophiles. This reactivity is the basis for several important synthetic operations:

Condensation Reactions : It readily undergoes Knoevenagel and Wittig condensations to form new carbon-carbon double bonds, converting the aldehyde into substituted alkenes. rsc.org

Cyclization Reactions : The aldehyde can serve as a precursor for building additional heterocyclic rings onto the indazole scaffold, such as oxazoles, thiazoles, and benzimidazoles, through cyclization reactions with appropriate bifunctional reagents. rsc.org

Reduction and Amination : The aldehyde can be reduced to a primary alcohol (hydroxymethyl group) or converted into a secondary amine via reductive amination, providing access to different classes of derivatives. rsc.org

While direct Vilsmeier-Haack formylation at the C3 position of the parent indazole ring is generally ineffective, alternative methods like the nitrosation of corresponding indoles provide reliable access to these crucial indazole-3-carboxaldehyde intermediates. nih.gov The reactivity of the aldehyde group in indazole-3-carboxaldehydes is analogous to that observed in other heterocyclic aldehydes, such as 1H-indole-3-carboxaldehyde, which is also a key precursor for diverse heterocyclic systems due to the facile nature of C-C and C-N coupling reactions at its carbonyl group. researchgate.net

| Reaction Type | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Wittig Condensation | Phosphonium (B103445) Ylide (R-PPh₃) | 3-Alkene-substituted Indazole | rsc.org |

| Knoevenagel Condensation | Active Methylene (B1212753) Compound (e.g., Malononitrile) | 3-Alkene-substituted Indazole | rsc.org |

| Reduction | Sodium Borohydride (B1222165) (NaBH₄) | 3-Hydroxymethyl-substituted Indazole | rsc.org |

| Cyclization | o-Phenylenediamine | 3-(Benzimidazol-2-yl)-1H-indazole | rsc.org |

Halogen Reactivity and Activation in Dibromoindazole Systems

The two bromine atoms on the benzene (B151609) portion of the indazole ring are key sites for functionalization, primarily through metal-catalyzed cross-coupling reactions and, under specific conditions, nucleophilic displacement. The reactivity of halogens generally decreases down the group in the periodic table. studymind.co.uksavemyexams.comchemguide.uk

The carbon-bromine bonds in 4,6-dibromo-1H-indazole-3-carboxaldehyde are susceptible to oxidative addition to low-valent palladium(0) complexes. csbsju.edu This step is a fundamental transformation in organometallic chemistry and serves as the entry point for a multitude of powerful palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions. csbsju.edunih.gov Oxidative addition is often the rate- and/or selectivity-determining step in these catalytic cycles. nih.gov

The process involves the insertion of the Pd(0) center into the aryl-halogen bond, forming a Pd(II)-aryl species. The relative rates of oxidative addition are influenced by factors such as the C-X bond strength, with weaker bonds like C-Br reacting faster than C-Cl. nih.gov Following oxidative addition, subsequent steps of transmetalation and reductive elimination complete the catalytic cycle, resulting in the formation of a new carbon-carbon or carbon-heteroatom bond at the position of the original halogen. This strategy has been effectively used for the C-3 functionalization of 3-iodo-1H-indazole and can be applied to the C4 and C6 positions of dibromoindazole systems. researchgate.netchim.it The use of stable palladium-based oxidative addition complexes (OACs) as precatalysts has become a valuable technique, especially when employing bulky phosphine (B1218219) ligands that are crucial for promoting challenging coupling reactions. nih.govresearchgate.netrsc.org

| Named Reaction | Coupling Partner | Bond Formed | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., Ar-B(OH)₂) | C-C (Aryl-Aryl) | csbsju.eduresearchgate.net |

| Negishi Coupling | Organozinc Reagent (e.g., Ar-ZnX) | C-C (Aryl-Aryl) | csbsju.educhim.it |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N (Aryl-Amine) | nih.gov |

| Heck Coupling | Alkene | C-C (Aryl-Vinyl) | csbsju.edu |

Nucleophilic aromatic substitution (SNAr) on the dibromoindazole ring is another potential pathway for functionalization, though it typically requires strong activation. The mechanism of SNAr reactions can exist on a continuum between a stepwise pathway, involving a formal Meisenheimer intermediate, and a fully concerted process. rsc.org

In the classic stepwise mechanism, a nucleophile attacks the carbon atom bearing the leaving group (bromide), forming a resonance-stabilized anionic σ-complex. Subsequent expulsion of the bromide ion restores the aromaticity. For this to be favorable, the aromatic ring must be sufficiently electron-deficient, usually through the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. In this compound, the activating effect of the indazole ring and the aldehyde group on the bromine atoms is moderate.

Investigations into related systems, such as α-chloroacetanilides, support an intermolecular SN2-type mechanism for nucleophilic displacement, characterized by second-order kinetics and a lack of significant neighboring group participation. nih.gov The reactivity is governed more by the electronic interactions of substituents on the ring than by intramolecular assistance. nih.gov Mechanistic studies of SN2 reactions using molecular orbital theory show that the nucleophile attacks an antibonding orbital aligned with the carbon-halogen bond, leading to the concerted formation of the new bond and cleavage of the old one. mdpi.com

Tautomerism and Isomerization Pathways in 1H-Indazoles (e.g., 1H/2H Tautomerism)

Indazole and its derivatives exist as a mixture of annular tautomers due to the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring. researchgate.net This phenomenon, known as prototropic tautomerism, is a rapid and dynamic equilibrium process. wiley-vch.denih.gov

For N-unsubstituted indazoles, the two primary tautomeric forms are the 1H-indazole and the 2H-indazole. researchgate.netbeilstein-journals.org Theoretical and experimental studies have consistently shown that the 1H-tautomer, which has a benzenoid structure, is thermodynamically more stable and therefore predominates in most cases compared to the 2H-tautomer, which has a quinonoid structure. researchgate.netnih.gov

Computational studies provide quantitative estimates of this stability difference. For the parent indazole molecule, MP2/6-31G** calculations indicate the 1H-tautomer is more stable than the 2H form by approximately 15 kJ·mol⁻¹. nih.gov The energy difference between tautomers is generally small, and the exact position of the equilibrium can be influenced by the physical state (gas, solution, solid) and the solvent environment. nih.govresearchgate.net The proton transfer that connects the tautomers is typically a very fast process, leading to a dynamic equilibrium between the forms. wiley-vch.de

| Indazole System | Computational Method | Energy Difference (1H vs. 2H) | More Stable Tautomer | Reference |

|---|---|---|---|---|

| Indazole | MP2/6-31G | 15.0 kJ·mol⁻¹ | 1H | nih.gov |

| Indazole | B3LYP/6-311G(d,p) | 20.6 kJ·mol⁻¹ | 1H | researchgate.net |

| Methyl 5-bromo-1H-indazole-3-carboxylate | DFT (PBE0/def2-SVP) | 3.1 kcal/mol (12.9 kJ·mol⁻¹) | 1H | beilstein-journals.org |

| 3-Methyl-1,5,6,7-tetrahydro-4H-indazol-4-one | B3LYP/6-31G | ~1.0 kJ·mol⁻¹ | 2H | nih.gov |

The electronic nature and position of substituents on the indazole ring can significantly influence the relative stabilities of the tautomers and shift the equilibrium. mdpi.com The tautomeric preference can be altered by the introduction of both electron-donating and electron-withdrawing groups. nih.govmdpi.com

For instance, studies on substituted purines, which share structural similarities with indazoles, show that substitution can change the dominant tautomeric form. nih.gov In some cases, substitution can lead to a situation where multiple tautomers coexist in considerable amounts in solution. nih.gov For 1-benzamidoisoquinoline derivatives, the tautomeric equilibrium between amide and enamine forms can be precisely controlled by the substituent effect, with the relative content of the amide form varying from 74% for a strong electron-donating group to 38% for a strong electron-withdrawing group. mdpi.com While the 1H-tautomer is generally favored for most indazoles, specific substitution patterns can stabilize the 2H form. nih.govresearchgate.net The presence of the electron-withdrawing bromo and carboxaldehyde groups in this compound is expected to influence the electronic structure and thus the tautomeric balance, although the 1H form is still anticipated to be the major species. researchgate.netbeilstein-journals.org

Reaction Kinetics and Thermodynamic Considerations in Indazole Transformations

The kinetics and thermodynamics of reactions involving the indazole scaffold are crucial for controlling product distribution, particularly concerning regioselectivity. The stability of indazole tautomers and the mechanism of electrophilic substitution are key factors.

The indazole ring system exists in tautomeric forms, with the 1H-indazole being thermodynamically more stable than the 2H-indazole. chemicalbook.comnih.gov The energy difference is reported to be around 2.3-3.6 kcal/mol (approximately 9.6-15 kJ/mol). nih.govchemicalbook.com This inherent stability often leads to the preferential formation of N-1 substituted products under thermodynamic control. researchgate.net N1-selective functionalization reactions frequently possess an element of reversibility, allowing the reaction to equilibrate to the most stable isomer. researchgate.net

Kinetic studies of electrophilic substitution, such as nitration, reveal the reaction mechanism. For the nitration of indazole in sulfuric acid concentrations below 90%, the rate profile indicates that the reaction proceeds through the protonated form of indazole (the conjugate acid). rsc.org This demonstrates that the reactivity and the active species involved are highly dependent on the reaction medium.

In nucleophilic substitution reactions, such as the N-alkylation of 1H-indazole, mixtures of N-1 and N-2 isomers are often produced. nih.gov The ratio of these isomers is influenced by the reaction conditions. While N-1 isomers are generally the thermodynamic products, N-2 isomers can be favored under certain kinetically controlled conditions, for instance, under mildly acidic conditions for some protection reactions. nih.govresearchgate.net The choice of base, solvent, and electrophile all play a role in directing the substitution to a specific nitrogen atom. nih.gov

Iv. Spectroscopic and Structural Elucidation in Research on 4,6 Dibromo 1h Indazole 3 Carboxaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of indazole derivatives. It provides detailed information about the hydrogen, carbon, and nitrogen atoms within the molecule, which is essential for confirming the substitution pattern and tautomeric form.

Proton Nuclear Magnetic Resonance (¹H NMR) is instrumental in identifying the specific tautomer of an N-unsubstituted indazole. nih.gov Indazoles can exist in two primary tautomeric forms, 1H-indazole and 2H-indazole. researchgate.net The position of the N-H proton significantly influences the chemical shifts of the other protons in the heterocyclic ring. nih.gov For 4,6-Dibromo-1H-indazole-3-carboxaldehyde, the presence of a broad singlet at a very downfield chemical shift (typically >10 ppm) is characteristic of the N-H proton of the indazole ring. nih.govlookchem.com

Another key signal is the aldehyde proton (-CHO), which appears as a sharp singlet, also at a downfield region (around 10 ppm), due to the deshielding effect of the carbonyl group. nih.gov The remaining aromatic protons on the benzene (B151609) portion of the molecule would appear as distinct signals. In the case of the 4,6-dibromo substitution, two singlets would be expected for the protons at the C5 and C7 positions. The precise chemical shifts and coupling constants, when compared with data from related structures like 6-Bromo-1H-indazole-3-carboxaldehyde, allow for unambiguous assignment. nih.govlookchem.com Theoretical calculations can also be used to predict chemical shifts, which provides a sound basis for experimental observations. nih.gov

| Proton | Expected Chemical Shift (δ) for this compound | Chemical Shift (δ) for 6-Bromo-1H-indazole-3-carboxaldehyde nih.gov | Multiplicity |

| N-H | > 10 ppm | 10.49 ppm | Broad Singlet |

| CHO | ~10 ppm | 10.26 ppm | Singlet |

| H-7 | ~7.8-8.0 ppm | 7.76 ppm | Singlet (d) |

| H-5 | ~7.5-7.7 ppm | 7.49 ppm | Singlet (dd) |

| H-4 | No Proton | 8.20 ppm | (dd) |

| Note: Data for 6-Bromo-1H-indazole-3-carboxaldehyde was recorded in CDCl₃. Expected shifts are predictive. |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data for all carbon atoms in the molecule, including quaternary carbons that lack attached protons. rsc.org The chemical shift of the C3 carbon is particularly diagnostic for distinguishing between 1H and 2H indazole isomers, typically resonating around 135 ppm in 1-substituted indazoles. nih.gov

For this compound, the carbonyl carbon of the aldehyde group would exhibit the most downfield shift, generally appearing near 187 ppm. nih.gov The carbons directly bonded to the bromine atoms (C4 and C6) would have their chemical shifts influenced by the halogen's electronegativity and heavy atom effect. The remaining carbon signals can be assigned using two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which correlate carbon atoms with their directly attached or long-range coupled protons. researchgate.net

| Carbon | Expected Chemical Shift (δ) for this compound | Chemical Shift (δ) for 6-Bromo-1H-indazole-3-carboxaldehyde nih.gov |

| C=O | ~187 ppm | 187.4 ppm |

| C3 | ~143 ppm | 143.5 ppm |

| C7a | ~141 ppm | 141.2 ppm |

| C5 | ~127 ppm | 127.3 ppm |

| C7 | ~124 ppm | 123.8 ppm |

| C6 | ~121 ppm | 120.7 ppm |

| C3a | ~120 ppm | 120.3 ppm |

| C4 | ~113 ppm | 111.1 ppm |

| Note: Data for 6-Bromo-1H-indazole-3-carboxaldehyde was recorded in DMSO-d₆. Expected shifts are predictive. |

While ¹H and ¹³C NMR provide strong evidence for the structure, multinuclear NMR, particularly ¹⁵N NMR, offers definitive confirmation of the tautomeric form. nih.gov The chemical shifts of the nitrogen atoms (N1 and N2) are highly sensitive to their chemical environment and bonding. researchgate.net In 1H-indazoles, the pyrrolic-type nitrogen (N1) and the pyridinic-type nitrogen (N2) have distinctly different ¹⁵N chemical shifts. nih.gov For instance, studies on related indazoles have shown that the N1 resonance in N-oxide derivatives is significantly more shielded (by about 30 ppm) compared to the deoxygenated parent indazole. researchgate.net By comparing the experimental ¹⁵N NMR data with calculated values or with data from known 1H- and 2H-indazole standards, the position of the N-H proton can be unequivocally established. nih.govresearchgate.net

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HRMS), often using an electrospray ionization (ESI) source, can determine the mass of the molecular ion with high precision (typically within 3 ppm error), which allows for the unambiguous calculation of the molecular formula (C₈H₄Br₂N₂O). rsc.orgnih.gov

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecule's stability and fragmentation pathways. researchgate.net The fragmentation pattern is a molecular fingerprint that can help confirm the structure. For indazole-type synthetic cannabinoids, characteristic fragmentation involves the cleavage of side chains. researchgate.net For this compound, the molecular ion peak [M]⁺ would be expected to be prominent, showing a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). Common fragmentation pathways would likely include the loss of the aldehyde group ([M-CHO]⁺), followed by further fragmentation of the dibromo-indazole ring system. researchgate.netrsc.org

X-ray Diffraction Studies for Solid-State Molecular Structures and Crystal Packing

While NMR and MS confirm the chemical structure and connectivity, single-crystal X-ray diffraction provides the ultimate proof of the molecular structure in the solid state. researchgate.net This technique determines the precise three-dimensional coordinates of each atom, yielding accurate bond lengths, bond angles, and torsion angles. mdpi.com

For this compound, an X-ray crystal structure would definitively confirm the 1H-tautomer and the positions of the bromine atoms at C4 and C6. researchgate.net It would also reveal the planarity of the bicyclic indazole system. Furthermore, X-ray diffraction analysis elucidates the crystal packing, showing how individual molecules interact in the crystal lattice. mdpi.com These interactions can include intermolecular hydrogen bonds, such as between the N-H of one molecule and the carbonyl oxygen of a neighboring molecule, forming dimers or extended chains. researchgate.net Weaker interactions like C-H···π and π–π stacking between the aromatic rings may also be observed, which further stabilize the crystal structure. researchgate.net

V. Advanced Computational and Theoretical Chemistry of 4,6 Dibromo 1h Indazole 3 Carboxaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the properties of indazole derivatives. nih.gov Calculations, typically employing functionals like B3LYP with basis sets such as 6-311++G(d,p), enable the optimization of molecular geometry and the prediction of various physicochemical parameters. researchgate.netcore.ac.uk

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the ground state. nih.gov In substituted indazoles, the distribution and energy of these orbitals are influenced by the nature and position of the substituents. For 4,6-Dibromo-1H-indazole-3-carboxaldehyde, the electron-withdrawing bromine atoms and the carboxaldehyde group are expected to lower the energy of both the HOMO and LUMO levels compared to unsubstituted indazole. Theoretical studies on related bromo-indazole derivatives support this trend. researchgate.net The HOMO is typically delocalized across the indazole ring system, while the LUMO is often concentrated around the pyrazole (B372694) ring and the electron-withdrawing carboxaldehyde group. This distribution indicates that the molecule can act as both an electron donor and acceptor in chemical reactions.

Quantum Chemical Descriptors and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of a molecule. For this compound, these calculations can predict a range of descriptors that are crucial for understanding its reactivity.

While direct computational studies on this compound are not extensively available in the public domain, we can infer its likely characteristics based on studies of similar indazole derivatives. nih.govrsc.org DFT calculations on related indazole carboxamides have been used to determine key quantum chemical descriptors. nih.govrsc.org These descriptors help in predicting the electrophilic and nucleophilic nature of different parts of the molecule.

Key Quantum Chemical Descriptors:

The electronic properties of this compound can be characterized by several quantum chemical descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in this regard. The HOMO energy is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Other important descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule.

Electron Affinity (A): The energy released when an electron is added to a molecule.

Electronegativity (χ): The ability of an atom or molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Global Electrophilicity Index (ω): An indicator of a molecule's electrophilic nature.

Reactivity Predictions:

The calculated quantum chemical descriptors allow for the prediction of how this compound will behave in chemical reactions. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify the most likely sites for electrophilic and nucleophilic attack. In indazole derivatives, the nitrogen atoms can act as hydrogen bond acceptors, a feature that is important for biological interactions. nih.gov The aldehyde group provides a reactive site for various chemical transformations. nih.gov The bromine atoms, in addition to their electronic effects, can also serve as sites for further functionalization through cross-coupling reactions.

| Quantum Chemical Descriptor | Predicted Influence of Substituents | Implication for Reactivity |

| HOMO Energy | Lowered by electron-withdrawing bromine atoms and aldehyde group. | Reduced nucleophilicity compared to unsubstituted indazole. |

| LUMO Energy | Significantly lowered by electron-withdrawing groups. | Increased electrophilicity, making it more susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Potentially narrowed, depending on the relative lowering of HOMO and LUMO. | Suggests a reactive molecule with potential for various chemical transformations. |

| Global Electrophilicity Index (ω) | Increased due to the presence of strong electron-withdrawing groups. | Indicates a strong electrophilic character. |

Molecular Docking Studies for Investigating Binding Interactions with Chemical Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a potential drug molecule might interact with a biological target, such as a protein or enzyme.

While specific molecular docking studies for this compound are not prominently documented, research on structurally related indazole derivatives provides valuable insights into its potential binding modes and interactions. For instance, derivatives of 1H-indazole-3-carboxamide have been investigated as inhibitors of p21-activated kinase 1 (PAK1), a target in cancer therapy. nih.gov These studies have highlighted the importance of the indazole scaffold in forming key interactions within the kinase's active site. nih.gov

Investigating Binding Interactions:

In a typical molecular docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, in this case, this compound, is then docked into the active site of the protein. The results are analyzed to identify the most stable binding poses and the specific interactions that contribute to the binding affinity.

Key interactions that are often observed include:

Hydrogen Bonds: The nitrogen atoms of the indazole ring and the oxygen atom of the aldehyde group can act as hydrogen bond acceptors, while the N-H of the indazole can be a hydrogen bond donor. These interactions are crucial for anchoring the ligand in the binding pocket. nih.gov

Halogen Bonds: The bromine atoms on the indazole ring can participate in halogen bonding, a non-covalent interaction that can contribute significantly to binding affinity and selectivity.

π-π Stacking: The aromatic indazole ring can engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the protein's active site.

Studies on other indazole derivatives have shown that the substitution pattern on the indazole ring plays a critical role in determining the binding affinity and selectivity. nih.gov The presence and position of the bromine atoms in this compound would likely influence its orientation in the active site and its interaction profile compared to other indazole-based compounds. For example, a study on novel indazole derivatives identified specific compounds with high binding energies to the renal cancer receptor (PDB: 6FEW) through in silico analysis. nih.gov

| Interaction Type | Potential Moieties in this compound | Example Interacting Residues in a Protein Target |

| Hydrogen Bonding | Indazole N-H, Indazole N, Aldehyde C=O | Asp, Glu, Ser, Thr, Gln, Asn |

| Halogen Bonding | Bromine atoms at positions 4 and 6 | Backbone carbonyls, electron-rich aromatic rings |

| π-π Stacking | Indazole ring system | Phe, Tyr, Trp, His |

| Hydrophobic Interactions | Fused bicyclic indazole core | Ala, Val, Leu, Ile, Met |

Vi. Structure Property Relationships and Design Principles for 4,6 Dibromo 1h Indazole 3 Carboxaldehyde Derivatives

Impact of Bromine Substitution on Molecular Reactivity and Electronic Properties

The presence of two bromine atoms on the benzenoid ring of the indazole core at positions 4 and 6 has a profound impact on the molecule's electronic landscape and subsequent reactivity. Bromine, being an electronegative halogen, exerts a significant electron-withdrawing inductive effect (-I effect). This effect reduces the electron density of the aromatic ring, thereby deactivating it towards further electrophilic aromatic substitution.

Research into the halogenation of indoles, a related heterocyclic system, confirms that the rate of bromination is heavily influenced by the electronic nature of substituents on the benzene (B151609) ring. researchgate.net Electron-withdrawing groups, analogous to the bromine atoms in the target compound, are known to diminish the reaction rate. researchgate.net Conversely, the bromine atoms themselves can serve as reactive handles. They are suitable for various cross-coupling reactions, which allows for their replacement with other functional groups to modulate the molecule's properties. nih.gov

From a functional standpoint, the strategic placement of halogens can be critical for biological activity. In a study on 7-azaindole (B17877) based kinase inhibitors, the introduction of a single bromine atom was found to significantly increase the inhibitory potency and selectivity for the Fyn kinase. acs.org This highlights that the electronic modifications imparted by bromine are not merely for synthetic purposes but can be a key design element for enhancing specific molecular interactions with biological targets. The tautomerism inherent to the indazole ring system also plays a role, influencing the synthesis, reactivity, and physical properties of its derivatives. nih.gov

Role of the Carboxaldehyde Group in Directing Structural Diversity and Chemical Functionality

The 1H-indazole-3-carboxaldehyde moiety is a cornerstone for generating structural diversity in this class of compounds. rsc.org The aldehyde group at the C3-position is a versatile functional handle, serving as a key intermediate for a vast array of chemical transformations. nih.govresearchgate.net Its presence allows for the straightforward synthesis of polyfunctionalized 3-substituted indazoles, which are of high interest in medicinal chemistry, particularly as kinase inhibitors. rsc.orgnih.gov

The reactivity of the aldehyde allows it to be converted into numerous other functional groups and even entirely new heterocyclic systems. nih.gov This chemical versatility is crucial for building libraries of derivatives to explore structure-activity relationships (SAR). For instance, the aldehyde can undergo olefination reactions like Wittig and Knoevenagel condensations to form alkenes, or it can be reduced to a secondary alcohol or converted to an amine via reductive amination. nih.gov Furthermore, it is a precursor for cyclization reactions that can build new rings, such as oxazoles, thiazoles, or benzimidazoles, onto the indazole scaffold. nih.gov The synthesis of indazole-3-carboxamide derivatives, for example, proceeds from this aldehyde intermediate. derpharmachemica.com

Interactive Table: Transformations of the 3-Carboxaldehyde Group

| Reaction Type | Reagents/Conditions | Resulting Functional Group | Reference |

| Knoevenagel Condensation | Active methylene (B1212753) compounds | Alkene | nih.gov |

| Wittig Condensation | Phosphorus ylides | Alkene | nih.gov |

| Reduction | Reducing agents (e.g., NaBH₄) | Secondary Alcohol | nih.gov |

| Reductive Amination | Amines, reducing agent | Secondary Amine | nih.gov |

| Cyclization | Various (e.g., o-phenylenediamines) | Fused Heterocycles (e.g., Benzimidazoles) | nih.gov |

| Amide Formation | (via oxidation to acid, then coupling) | Amide | derpharmachemica.com |

Strategies for Modifying Aromatic and Heterocyclic Moieties to Tune Molecular Properties

A primary strategy for tuning the molecular properties of 4,6-dibromo-1H-indazole-3-carboxaldehyde derivatives involves targeted modifications of both the aromatic (benzene) and heterocyclic (pyrazole) portions of the molecule.

Modification of the Aromatic Moiety: The bromine atoms at positions C4 and C6 are not merely static electronic modifiers; they are excellent leaving groups for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, in particular, has been successfully employed to replace bromine atoms on the indazole ring with a variety of aryl and heteroaryl groups. nih.gov This strategy allows for the introduction of diverse substituents that can alter steric bulk, electronic properties, and hydrogen bonding potential, thereby fine-tuning the molecule's interaction with biological targets. nih.gov

Modification of the Heterocyclic Moiety: The pyrazole (B372694) part of the indazole ring offers its own sites for modification, primarily the nitrogen atoms. Direct alkylation of NH-indazoles often leads to a mixture of N1 and N2 substituted products. beilstein-journals.org However, synthetic strategies have been developed to achieve regioselectivity. The choice of base and solvent can significantly influence the N1/N2 ratio. For instance, using sodium hydride (NaH) in THF has been shown to favor N1 substitution in some electron-deficient indazoles. beilstein-journals.org This selective functionalization is critical as the position of the substituent on the nitrogen can dramatically alter the biological activity of the resulting derivative. nih.govnih.gov Advanced methods, such as directed C-H activation, represent another frontier for precisely modifying the core scaffold. acs.org

Correlation of Molecular Structure with Computational and Spectroscopic Predictions

The rational design of novel indazole derivatives is strongly supported by the synergy between computational modeling and spectroscopic analysis. These tools allow for the prediction of molecular properties and the unambiguous confirmation of chemical structures.

Computational Predictions: Theoretical calculations, such as those using Density Functional Theory (DFT), are employed to predict molecular geometries, electronic properties, and reactivity. acs.orgresearchgate.net Computational studies have been used to estimate the reactivity of the indazole ring and to rationalize the outcomes of reactions like bromination. nih.gov Molecular dynamics simulations can further predict how a derivative might bind within the active site of a protein, providing insights into its potential mechanism of action. acs.orgresearchgate.net Studies on related nitro-indazoles have successfully used computational methods to provide a sound basis for experimental observations regarding their reactivity. nih.gov

Spectroscopic Correlation: Spectroscopic techniques are indispensable for characterizing the synthesized derivatives and confirming their proposed structures. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for distinguishing between N-1 and N-2 substituted isomers. nih.govresearchgate.net The chemical shifts of the indazole protons are highly sensitive to the substitution pattern. For example, in N-2 isomers, the proton at the 3-position is typically shielded (appears at a lower frequency) compared to the same proton in the N-1 isomer. nih.govresearchgate.net Conversely, the C7 proton is often deshielded in N-2 isomers. nih.gov These predictable patterns allow for confident structural assignment. Infrared (IR) spectroscopy helps confirm the presence of key functional groups, while UV-Vis spectroscopy provides information on the electronic transitions within the molecule. derpharmachemica.comresearchgate.netacs.org For definitive structural proof, X-ray crystallography is the gold standard, providing precise information on bond lengths, angles, and the three-dimensional arrangement of atoms in the solid state. nih.govbeilstein-journals.orgnih.gov

Interactive Table: Spectroscopic and Computational Correlation

| Technique | Information Provided | Application Example | Reference |

| ¹H & ¹³C NMR | Precise structural elucidation, differentiation of isomers. | Distinguishing N-1 vs. N-2 alkylated indazoles by observing characteristic chemical shifts of ring protons and carbons. | nih.govresearchgate.net |

| DFT Calculations | Prediction of electronic properties, reactivity, and molecular geometry. | Estimating the reactivity of the indazole ring to halogenation and rationalizing regioselectivity. | nih.govresearchgate.net |

| X-ray Crystallography | Unambiguous 3D molecular structure in the solid state. | Confirming the structure of a 7-bromo-1H-indazole derivative formed during synthesis. | nih.govbeilstein-journals.org |

| IR Spectroscopy | Identification of functional groups (C=O, N-H, etc.). | Confirming the presence of the carboxamide group in derivatives. | derpharmachemica.com |

| UV-Vis Spectroscopy | Information on electronic transitions and conjugation. | Studying the effect of solvents and substituents on the absorption spectra of indazoles. | researchgate.netacs.org |

Vii. Advanced Applications in Chemical Research

Design and Synthesis of Advanced Materials

The dense functionalization of 4,6-Dibromo-1H-indazole-3-carboxaldehyde provides a robust platform for the synthesis of advanced organic materials. The electron-withdrawing nature of the dibrominated indazole core, combined with the versatility of the aldehyde handle, allows for precise control over the electronic and physical properties of resulting materials.

The development of organic materials for electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), relies on the ability to fine-tune molecular electronic properties. Heterocyclic compounds with strong electron-withdrawing abilities are crucial components in these materials. researchgate.net The this compound scaffold is an excellent candidate for this purpose. The two bromine atoms, along with the inherent electron-deficient character of the pyrazole (B372694) ring, significantly lower the energy levels of the molecular orbitals (HOMO and LUMO).

By incorporating this dibromo-indazole unit into larger π-conjugated systems, chemists can systematically modulate the electronic characteristics of polymers and small molecules. polyu.edu.hk For instance, the introduction of electron-donating groups through the aldehyde functionality would create a "push-pull" architecture, which is known to narrow the band gap and shift absorption and emission profiles. This strategy is effective for tuning the optoelectronic properties of materials used in various electronic devices. polyu.edu.hk The strong electron-accepting nature of the dibrominated core makes it a valuable building block for n-type (electron-transporting) organic semiconductors.

Substituted indazoles are gaining significant attention for their fluorescent properties. researchgate.net Research into various 3-substituted-1H-indazoles has revealed that these compounds can exhibit strong fluorescence with high quantum yields, in some cases reaching up to 85%. acs.orgnih.gov These properties are highly dependent on the nature and position of the substituents on the indazole ring. The presence of heavy atoms like bromine in this compound can influence photophysical pathways, potentially promoting phosphorescence or enabling unique sensing mechanisms.

Derivatives of indazole are utilized in lighting technologies and as fluorescent probes for studying biochemical processes. researchgate.net The aldehyde group on the this compound scaffold serves as a convenient point for attaching other chromophores or functional groups, allowing for the creation of novel fluorescent dyes and sensors. For example, some synthesized 1H-indazoles exhibit good fluorescence in the 340–620 nm range. acs.org The solvatochromic behavior of indazole derivatives, where the absorption and emission wavelengths change with solvent polarity, further enhances their applicability as environmental sensors.

| Indazole Derivative Class | Typical Absorption Max (λabs, nm) | Typical Emission Max (λem, nm) | Quantum Yield (Φ) Range | Reference |

|---|---|---|---|---|

| 3-Substituted-1H-indazoles | 280–550 | 340–620 | Up to 0.85 | acs.orgnih.govacs.org |

| N-Substituted Indazoles | Varies with substitution | Visible Spectrum | Application-dependent | researchgate.net |

The functional properties of polymers can be significantly enhanced by incorporating specialized small molecules. Bromo-indazole derivatives, such as the closely related 6-Bromo-1H-indazole-3-carbaldehyde, have been identified as valuable additives for polymer formulations. chemimpex.com These compounds can be integrated into polymer matrices to improve the properties of materials used in applications like coatings and adhesives. chemimpex.com

The this compound molecule can be either covalently bonded to a polymer backbone via its aldehyde group or physically blended into a polymer matrix. Its rigid, dibrominated structure can enhance thermal stability and flame retardancy. Furthermore, the electronic and optical properties discussed previously could be imparted to the bulk polymer, creating functional materials such as polymer-based sensors or luminescent plastics.

Supramolecular Chemistry Architectures

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent forces. The specific and directional nature of these interactions allows for the construction of highly ordered architectures from molecular building blocks. This compound is exceptionally well-suited for this field due to its multiple sites for engaging in directional non-covalent interactions.

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. nih.govresearchgate.net This interaction has emerged as a powerful tool in crystal engineering for programming the self-assembly of molecules into predictable, ordered structures. nih.govbohrium.com In this compound, the two bromine atoms are potent halogen bond donors.

The electrophilic character of these bromine atoms allows them to form strong and directional interactions with halogen bond acceptors, such as the pyrazolic nitrogen atom of another indazole molecule or other Lewis basic sites. researchgate.net These interactions, categorized as Type II halogen contacts, can act as "molecular glue" to guide the formation of one-, two-, or three-dimensional supramolecular networks. nih.govresearchgate.net The presence of two bromine atoms on the scaffold offers the potential to create more complex and robust architectures compared to mono-halogenated analogues, enabling the design of porous crystalline materials or liquid crystals.

The indazole scaffold is recognized for its ability to participate in hydrogen bonding, possessing both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the lone pair on the second pyrazole nitrogen). nih.gov This dual functionality makes it an excellent component for constructing molecular hosts capable of recognizing and binding specific guest molecules.

In the context of host-guest chemistry, larger structures can be assembled from this compound units, creating a cavity or pocket lined with functional groups. The indazole's N-H and nitrogen lone pairs can form specific hydrogen bonds with complementary guests, while the broader aromatic surface can engage in π-stacking interactions. This approach can be used to design molecular containers for small molecules or ions, leading to applications in chemical sensing, catalysis, or the development of supramolecular prodrug systems where a guest molecule is released in response to a specific stimulus. rsc.org

Studies on Corrosion Inhibition Mechanisms Utilizing Indazole Frameworks

The prevention of metal corrosion is a critical area of industrial and academic research. Organic compounds containing heteroatoms such as nitrogen, sulfur, and oxygen have been identified as effective corrosion inhibitors, primarily due to their ability to adsorb onto metal surfaces and form a protective barrier. Current time information in Pasuruan, ID.researchgate.net The indazole scaffold is one such heterocyclic system that has garnered significant attention for its corrosion inhibition properties.

The mechanism of corrosion inhibition by indazole derivatives typically involves the adsorption of the molecule onto the metal surface. This adsorption can occur through the sharing of electrons between the heteroatoms (specifically the nitrogen atoms of the pyrazole ring) and the vacant d-orbitals of the metal. This interaction leads to the formation of a coordinated layer that isolates the metal from the corrosive environment. The efficiency of inhibition is often influenced by the electronic properties of substituents on the indazole ring.

While direct studies on this compound are not extensively documented in publicly available literature, the established principles of corrosion inhibition by related compounds allow for an informed discussion of its potential. The presence of two nitrogen atoms in the indazole ring of this compound provides active centers for adsorption onto a metal surface. Furthermore, the bromo substituents, being electron-withdrawing, can influence the electron density of the indazole ring system, which in turn can affect the strength of the interaction with the metal surface. Studies on other halogen-substituted inhibitors have shown that such substitutions can enhance the adsorption process and, consequently, the inhibition efficiency. scilit.comnih.gov

Research on various indazole derivatives has demonstrated their effectiveness as corrosion inhibitors for different metals in acidic media. For instance, studies on 2-methyl-6-nitro-2H-indazole and 1-ethyl-6-nitro-3a,7a-dihydro-1H-indazole have shown high inhibition efficiencies for C38 steel in hydrochloric acid. researchgate.net These studies often employ electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy to evaluate the performance of the inhibitors. The data typically show that as the concentration of the indazole derivative increases, the corrosion rate decreases, and the inhibition efficiency increases.

Table 1: Examples of Indazole Derivatives as Corrosion Inhibitors

| Indazole Derivative | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| 2-methyl-6-nitro-2H-indazole | C38 Steel | 1 M HCl | 96.49 | researchgate.net |

| 1-ethyl-6-nitro-3a,7a-dihydro-1H-indazole | C38 Steel | 1 M HCl | 94.73 | researchgate.net |

| 5-Bromo-1,3-dihydro-4,6,7-trinitrobenzimidazol-2-one | N80 Carbon Steel | 1 M HCl | >95 | researchgate.net |

This interactive table provides examples of the performance of related indazole compounds, underscoring the potential of the indazole framework in corrosion inhibition applications.

Precursors for Complex Heterocyclic Systems and Fused Rings

The aldehyde functionality at the 3-position of this compound serves as a versatile handle for the construction of more complex molecular architectures. Aldehydes are well-known for their reactivity and can participate in a wide array of chemical transformations, making this compound a key intermediate in the synthesis of diverse heterocyclic systems and fused rings. nih.govrsc.org

The functionalization of indazoles at the C3 position is of significant interest in medicinal chemistry, as many biologically active compounds feature a substituted indazole core. researchgate.net 1H-Indazole-3-carboxaldehydes are valuable precursors because the aldehyde group can be readily converted into other functional groups or used in cyclization reactions to build new rings. nih.govrsc.org

For example, the aldehyde can undergo condensation reactions with various nucleophiles to form larger structures. Knoevenagel and Wittig reactions allow for the formation of carbon-carbon double bonds, extending the carbon framework. nih.govresearchgate.net More significantly, the aldehyde can react with binucleophilic reagents to construct new heterocyclic rings fused to or substituted on the indazole core. Reactions with compounds containing adjacent amino, hydroxyl, or thiol groups can lead to the formation of fused imidazoles, oxazoles, and thiazoles, respectively.

One notable application is in the synthesis of fused tricyclic systems. For instance, indazole derivatives can be used to construct pyridazino[1,2-a]indazolium ring systems, which are found in some natural products. nih.govumt.edufigshare.com The synthesis of these complex structures often relies on the reactivity of functional groups at the C3 position of the indazole.

Table 2: Synthetic Utility of Indazole-3-carboxaldehydes

| Reaction Type | Reagent Class | Resulting Heterocyclic System |

|---|---|---|

| Condensation/Cyclization | o-Phenylenediamines | Benzimidazoles |

| Condensation/Cyclization | o-Aminophenols | Benzoxazoles |

| Condensation/Cyclization | o-Aminothiophenols | Benzothiazoles |

| Knoevenagel Condensation | Active methylene (B1212753) compounds | Alkenyl-substituted indazoles |

| Wittig Reaction | Phosphonium (B103445) ylides | Alkenyl-substituted indazoles |

| Reductive Amination | Amines | Aminomethyl-substituted indazoles |

This interactive table illustrates the versatility of the indazole-3-carboxaldehyde core in synthesizing a variety of important heterocyclic structures.

Building Blocks for Fluorescent Probes

Fluorescent probes are molecules designed to detect specific analytes, such as metal ions or biologically important molecules, through a change in their fluorescence properties. The indazole scaffold has emerged as a useful platform for the development of such probes. unigoa.ac.innih.gov The design of a fluorescent probe typically involves a fluorophore (the light-emitting part) and a receptor (the analyte-binding part). The indazole ring can serve as a core component of the fluorophore or as a structural element that links the fluorophore to the receptor.

The electronic properties of the indazole ring can be tuned by the introduction of various substituents, which in turn influences the fluorescence characteristics of the resulting probe. The aldehyde group of this compound can be chemically modified to introduce the necessary receptor unit for a specific target analyte. For example, it can be converted into a Schiff base by reaction with an appropriate amine, creating a binding site for metal ions.

The detection mechanism of these probes often relies on processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or fluorescence resonance energy transfer (FRET). Upon binding of the analyte to the receptor, the electronic structure of the molecule is altered, leading to a change in the fluorescence emission, such as an increase ("turn-on") or decrease ("turn-off") in intensity, or a shift in the emission wavelength.

For instance, imidazole-based fluorescent chemosensors have been developed for the detection of various metal ions, including Zn2+, Al3+, and Cu2+. unigoa.ac.innih.govseejph.com These sensors often exhibit high sensitivity and selectivity for the target ion. While specific fluorescent probes based on this compound are not widely reported, the principles established with other indazole and imidazole (B134444) derivatives suggest its potential as a starting material for such applications. The bromo substituents could also play a role in modulating the photophysical properties of the resulting probe.

Table 3: Examples of Indazole/Imidazole-Based Fluorescent Probes

| Probe Core | Analyte Detected | Detection Limit | Mechanism/Response | Reference |

|---|---|---|---|---|

| Isoindole-imidazole | Zn2+ | 0.073 µM | Fluorescence turn-on | nih.gov |

| Imidazole-julolidine | Al3+ and Pyrophosphate | Not specified | Sequential detection | unigoa.ac.in |

| Imidazole derivatives | Cu2+ | 0.09 µM and 0.28 µM | Fluorescence turn-off | seejph.com |

| Phenanthro[9,10-d]imidazol | CN- and Hg2+ | 0.8 µM and 1.2 µM | Reversible quenching | rsc.org |

This interactive table showcases the capabilities of fluorescent probes built upon the indazole/imidazole framework, highlighting their sensitivity and the variety of analytes they can be designed to detect.

Viii. Future Directions and Emerging Research Avenues for 4,6 Dibromo 1h Indazole 3 Carboxaldehyde

Development of Highly Efficient and Selective Synthetic Methodologies

While methods for the synthesis of substituted indazoles are established, the development of more efficient, selective, and sustainable synthetic routes for polyhalogenated indazoles like 4,6-dibromo-1H-indazole-3-carboxaldehyde remains a key area for future research. Current syntheses can involve multiple steps and sometimes lack regioselectivity. rasayanjournal.co.inresearchgate.net Future efforts are anticipated to focus on:

Direct C-H Functionalization: Exploring novel catalytic systems, potentially involving transition metals or photoredox catalysis, for the direct and regioselective di-bromination of 1H-indazole-3-carboxaldehyde. chim.itrsc.org This would represent a more atom-economical approach compared to traditional methods.

Microwave-Assisted Synthesis: Further investigation into microwave-assisted organic synthesis (MAOS) could significantly shorten reaction times and improve yields for the functionalization of indazole rings. rasayanjournal.co.in

Flow Chemistry: The application of continuous flow technologies could offer better control over reaction parameters, leading to higher purity and safer production of highly functionalized indazoles.

Green Chemistry Approaches: The use of environmentally benign solvents and reagents will be a continuing trend. For instance, ultrasound-assisted synthesis has been shown to be an efficient method for the bromination of indazoles. nih.govrsc.org

A comparative look at existing and potential synthetic strategies is presented in Table 8.1.

Table 8.1: Comparison of Synthetic Methodologies for Halogenated Indazoles

| Methodology | Advantages | Potential Future Improvements for this compound |

|---|---|---|

| Traditional Multi-step Synthesis | Well-established procedures. | Development of one-pot or tandem reactions to reduce step-count. |

| Direct C-H Halogenation | High atom economy, reduced waste. | Discovery of catalysts with higher regioselectivity for di-bromination. chim.itrsc.org |

| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields. rasayanjournal.co.in | Optimization for large-scale production and improved energy efficiency. |

| Ultrasound-Assisted Synthesis | Mild reaction conditions, enhanced reaction rates. nih.govrsc.org | Exploration of a broader range of substrates and brominating agents. |

| Flow Chemistry | Precise control, enhanced safety, scalability. | Integration with in-line purification and analysis for continuous manufacturing. |

Exploration of Undiscovered Reactivity Pathways and Transformations

The presence of two bromine atoms and an aldehyde group offers a rich landscape for chemical transformations. Future research is expected to uncover novel reactivity pathways for this compound.

The aldehyde at the C3 position is a versatile handle for a variety of transformations, including but not limited to:

Condensation Reactions: Knoevenagel and Wittig condensations can be used to introduce new carbon-carbon double bonds. nih.gov

Reductive Amination: To generate diverse amine derivatives.

Cyclization Reactions: To construct fused heterocyclic systems. nih.gov

The two bromine atoms at the C4 and C6 positions are prime sites for cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl substituents. rasayanjournal.co.in The differential reactivity of the two bromine atoms could be exploited for selective, sequential functionalization.

Emerging areas of exploration include:

Dual and Sequential Cross-Coupling Reactions: Developing protocols for the selective functionalization of first the C4-Br and then the C6-Br bond (or vice versa) to create highly complex and unsymmetrical indazole derivatives.

Metal-Catalyzed C-H Activation/Functionalization: Investigating the direct functionalization of other positions on the indazole ring, guided by the existing substituents. rsc.org

Photocatalytic Transformations: Utilizing visible-light photoredox catalysis to enable novel transformations that are not accessible through traditional thermal methods. chim.it

Advanced Computational Modeling for Complex Chemical Systems and Reaction Prediction

Computational chemistry is poised to play an increasingly crucial role in predicting the properties and reactivity of complex molecules like this compound. Future research in this area will likely involve:

Density Functional Theory (DFT) Calculations: To gain deeper insights into the electronic structure, stability of tautomers, and reaction mechanisms. beilstein-journals.org DFT can help in understanding the regioselectivity of electrophilic substitution and the relative reactivity of the two bromine atoms.

Molecular Dynamics (MD) Simulations: To study the interactions of the molecule with biological targets such as enzymes or receptors, which is critical for the design of new therapeutic agents. nih.gov

Machine Learning and Artificial Intelligence: To develop predictive models for reaction outcomes, optimal reaction conditions, and biological activity based on the structural features of the molecule.

Table 8.2: Potential Applications of Computational Modeling

| Computational Method | Application for this compound |

|---|---|

| Density Functional Theory (DFT) | Predicting reaction regioselectivity, understanding electronic properties, and elucidating reaction mechanisms. beilstein-journals.org |

| Molecular Dynamics (MD) Simulations | Simulating interactions with biomolecules, predicting binding affinities, and guiding drug design. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Developing models to predict biological activity based on molecular descriptors. |

| Machine Learning | Predicting reaction outcomes, optimizing synthetic routes, and screening for potential biological targets. |

Integration into Novel Supramolecular Architectures with Tunable Properties

The ability of the indazole scaffold to participate in hydrogen bonding and the potential for halogen bonding from the bromine substituents make this compound an attractive building block for supramolecular chemistry and crystal engineering. nih.govnwhitegroup.com Future research could focus on:

Crystal Engineering: Systematically studying the intermolecular interactions to design and construct novel crystalline materials with desired properties, such as specific packing arrangements or porosity. nih.gov

Self-Assembling Systems: Exploring the self-assembly of this molecule in solution to form well-defined supramolecular structures like gels, vesicles, or nanotubes.

Coordination Polymers and Metal-Organic Frameworks (MOFs): Utilizing the nitrogen atoms of the indazole ring and the aldehyde group to coordinate with metal ions, leading to the formation of new coordination polymers or MOFs with potential applications in gas storage, catalysis, and sensing.

The diverse functional groups on the molecule offer multiple points for non-covalent interactions, as detailed in Table 8.3.

Table 8.3: Supramolecular Interactions of this compound

| Functional Group | Potential Supramolecular Interaction |

|---|---|

| Indazole N-H | Hydrogen Bond Donor |

| Indazole N2 | Hydrogen Bond Acceptor, Metal Coordination |

| Aldehyde Oxygen | Hydrogen Bond Acceptor, Metal Coordination |

| Bromine Atoms | Halogen Bonding |

| Aromatic Ring | π-π Stacking |

Design of Next-Generation Chemical Probes and Functional Materials

The unique substitution pattern of this compound makes it a promising platform for the development of advanced chemical tools and materials.

Next-Generation Kinase Inhibitors: The indazole scaffold is a well-established pharmacophore in many kinase inhibitors. nih.govrsc.org The di-bromo substitution offers opportunities to explore new binding interactions and potentially overcome drug resistance. Future work could involve the synthesis and screening of libraries based on this scaffold against a panel of kinases to identify new potent and selective inhibitors. nih.govrsc.org

Chemical Probes: The aldehyde group can be readily converted into a variety of functionalities, including fluorescent tags or reactive groups for covalent labeling of biological targets. This would enable the development of chemical probes to study protein function and localization in cells. chemimpex.com

Functional Materials: The bromine atoms can be replaced with other functional groups through cross-coupling reactions to create novel organic electronic materials, such as those for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). nih.govchemimpex.com The inherent fluorescence of some indazole derivatives also makes them candidates for use as fluorescent sensors.

The potential applications are driven by the ability to tune the properties of the molecule through chemical modification, as outlined below.

Table 8.4: Potential Functional Applications

| Application Area | Rationale for Using this compound |

|---|---|

| Kinase Inhibitors | Indazole is a known kinase-binding scaffold; di-bromo substitution allows for novel structure-activity relationship (SAR) studies. rsc.orgnih.gov |

| Chemical Probes | Aldehyde group allows for conjugation to reporter molecules; the scaffold can be tailored for specific biological targets. chemimpex.com |

| Organic Electronics | The aromatic system can be extended through cross-coupling at the bromine positions to create conjugated materials. chemimpex.com |

| Fluorescent Sensors | The indazole core can be part of a fluorophore, with substituents modulating the fluorescence response to specific analytes. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1H-indazole-3-carboxaldehyde |

| 6-bromo-1H-indazole-3-carboxaldehyde |

| 6-bromoindazole |

| 3-iodoindazoles |

| 5-bromo-3-iodoindazole |

| 2H-indazoles |

| 3-vinyl indazole |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.